molecular formula C6H9ClN2 B13843280 3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene

Cat. No.: B13843280
M. Wt: 144.60 g/mol
InChI Key: BDRIFOBDGXOYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene is a chemical compound with the molecular formula C6H9ClN2 and a molecular weight of 144.6 g/mol. It is an intermediate used in the synthesis of Bicyclo Risperidone, which is an impurity of Risperidone, a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist.

Chemical Reactions Analysis

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including substitution reactions. It is used as an intermediate in the synthesis of other compounds, such as Bicyclo Risperidone

Scientific Research Applications

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene is primarily used in scientific research as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of Bicyclo Risperidone, which is an impurity of Risperidone, a medication used to treat schizophrenia and bipolar disorder. Additionally, it may have applications in other areas of chemistry and biology, although specific details are limited.

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-diazabicyclo[22 as an intermediate in the synthesis of Bicyclo Risperidone, it contributes to the formation of compounds that act as serotonin (5-HT2) and dopamine (D2) receptor antagonists. These receptors are involved in various neurological processes, and their modulation can have therapeutic effects.

Comparison with Similar Compounds

3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene can be compared to other diazabicyclo compounds, such as 2,3-diazabicyclo[2.2.2]oct-2-ene. While both compounds share a similar bicyclic structure, this compound has a chlorine atom at the 3-position, which may impart different chemical properties and reactivity . The unique substitution pattern of this compound makes it distinct from other similar compounds.

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

3-chloro-1,2-diazabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C6H9ClN2/c7-6-5-1-3-9(8-6)4-2-5/h5H,1-4H2

InChI Key

BDRIFOBDGXOYIU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.